(1R)-2-Methyl-1-phenylbutan-1-amine hydrochloride
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Description
This compound is a derivative of amine hydrochloride. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. Hydrochlorides are salts resulting from the reaction of hydrochloric acid with an organic base (mostly amines). They are commonly used in the synthesis of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “(1R)-2-Methyl-1-phenylbutan-1-amine hydrochloride” are not available, a similar compound, tapentadol, is synthesized using readily-available (1R,2R)-pseudoephedrine as the chiral adjuvant .Mechanism of Action
Target of Action
Similar compounds such as ephedrine and tapentadol target the adrenergic receptor system and the mu-opioid receptor respectively . The role of these receptors is to mediate physiological responses such as pain perception, stress response, and regulation of locomotion.
Mode of Action
Ephedrine, a compound with a similar structure, increases the activity of norepinephrine at the postsynaptic α and β receptors . This suggests that (1R)-2-Methyl-1-phenylbutan-1-amine hydrochloride might interact with its targets in a similar way, leading to changes in physiological responses.
Pharmacokinetics
Similar compounds such as labetalol have a bioavailability that may be as low as 11% or as high as 86% and may increase in older patients or when taken with food .
Action Environment
A study on a similar compound, (1r,2s)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride, found that escherichia coli can negatively affect the stability of the compound in plasma and urine samples .
properties
IUPAC Name |
(1R)-2-methyl-1-phenylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-9(2)11(12)10-7-5-4-6-8-10;/h4-9,11H,3,12H2,1-2H3;1H/t9?,11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSSYONPWUBLOS-HHDUEHQLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H](C1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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